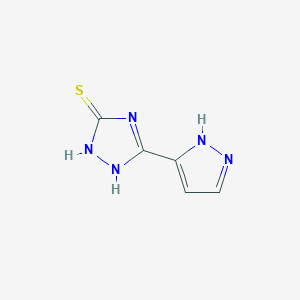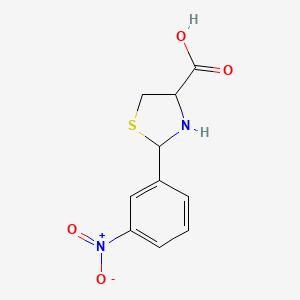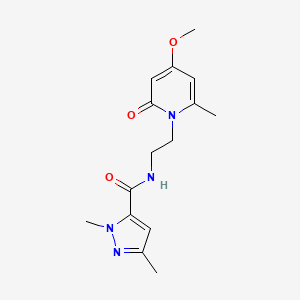
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione, also known as PTZT, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PTZT has a five-membered ring structure containing two nitrogen atoms and one sulfur atom. This compound has been synthesized by various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione is not yet fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione has been found to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione has been found to exhibit various biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which could be useful in the prevention and treatment of oxidative stress-related diseases. 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione has also been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione has been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione is its ease of synthesis. It can be synthesized by various methods using readily available starting materials. Additionally, 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione has been found to exhibit significant biological activity at relatively low concentrations, making it a potential candidate for the development of new drugs. However, one of the limitations of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione is its relatively low solubility in water, which could limit its use in certain applications.
Future Directions
There are several potential directions for future research on 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione. One area of research could focus on the development of new antimicrobial agents based on 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione. Another area of research could focus on the development of new anti-inflammatory agents based on 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione. Additionally, further research could be conducted to elucidate the exact mechanism of action of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione and to explore its potential applications in other fields of science.
Synthesis Methods
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione can be synthesized by various methods, including the reaction of 3-aminopyrazole with thiourea in the presence of a catalyst. Another method involves the reaction of 3-aminopyrazole with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate, which is then reacted with hydrazine hydrate to form 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione.
Scientific Research Applications
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione has been widely studied for its potential applications in various fields of science. One of the most promising applications of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione is in the field of medicine. It has been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione has also been studied for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c11-5-7-4(9-10-5)3-1-2-6-8-3/h1-2H,(H,6,8)(H2,7,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWURAFRGZTODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)
![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2694434.png)
![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)



![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2694443.png)

